REACTION_CXSMILES
|
[C:1]([CH:4]1[CH2:8][CH2:7][C:6]([CH3:10])(O)[C:5]1=[CH2:11])([CH3:3])=[CH2:2].[CH:12]([O:14]CC)=[CH2:13]>P(=O)(O)(O)O>[CH:12]([CH2:13][CH2:11][C:5]1[CH:4]([C:1]([CH3:3])=[CH2:2])[CH2:8][CH2:7][C:6]=1[CH3:10])=[O:14]
|
Name
|
|
Quantity
|
76 g
|
Type
|
reactant
|
Smiles
|
C(=C)(C)C1C(C(CC1)(O)C)=C
|
Name
|
|
Quantity
|
72 g
|
Type
|
reactant
|
Smiles
|
C(=C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
P(O)(O)(O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the autoclave was brought, in an oil bath of 180° C, to an internal temperature of 150° C
|
Type
|
CUSTOM
|
Details
|
this took about 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
(about 100 minutes)
|
Duration
|
100 min
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then quenched
|
Type
|
WASH
|
Details
|
washed with aqueous bicarbonate solution and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the solution dried over anhydrous magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product (110 g), obtained as a yellow oil
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)CCC1=C(CCC1C(=C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |